[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a piperidine derivative with the molecular formula C₁₅H₁₉ClN₂O₃ and a molecular weight of 310.78 . Piperidine-based compounds are widely studied in medicinal chemistry due to their structural versatility and biological relevance, particularly as intermediates in drug synthesis . This compound features a chloro-acetyl group at the 3-position of the piperidine ring and a methyl-carbamic acid benzyl ester moiety.
Properties
IUPAC Name |
benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUSTUACADGPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structure, biological activity, pharmacological potential, and related research findings.
Structural Characteristics
The compound features a piperidine ring substituted with a chloroacetyl group, a methyl carbamate moiety, and a benzyl ester. Its structural complexity suggests varied reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Properties : Similar piperidine derivatives have shown effectiveness against various pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : The piperidine scaffold is often linked to neuroactive properties, which may influence neurotransmitter systems, making it a candidate for neurodegenerative disease treatments.
- Antitumor Activity : Some derivatives of piperidine compounds have been investigated for their anticancer potential, indicating that this compound could also possess similar properties.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound is crucial for elucidating its therapeutic potential. Further investigation into its metabolism, bioavailability, and interaction with biological targets is necessary.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloro-acetyl)piperidine | Piperidine ring with chloroacetyl group | Simpler structure; lacks carbamate functionality |
| Cyclopropylcarbamate | Cyclopropane ring attached to carbamate | Focused on carbamate functionality |
| Benzyl carbamate | Benzene ring attached to carbamate | Lacks piperidine structure; simpler reactivity |
| (S)-N-benzyl-N-(2-chloroacetyl)piperidine | Similar piperidine structure | Different stereochemistry affecting activity |
The uniqueness of This compound lies in its combination of multiple reactive sites and specific stereochemistry, which may enhance its selectivity and potency against biological targets compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, highlighting their potential therapeutic applications:
- Anticancer Activity : Research has indicated that certain piperidine derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that a related compound showed improved cytotoxicity in hypopharyngeal tumor cell lines compared to standard chemotherapeutic agents like bleomycin .
- Neuroprotective Studies : In models of neurodegeneration, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) activity, suggesting potential benefits in Alzheimer's disease treatment by enhancing cholinergic signaling.
- Antimicrobial Studies : Various piperidine derivatives have been tested against bacterial strains, showing promising results in inhibiting growth and demonstrating bactericidal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Varying Substituents
Positional Isomers
- [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS: 1353962-27-2):
- [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: Introduces a methylene spacer between the piperidine ring and the carbamic ester group.
Substituent Variations
- [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS: 1354001-68-5):
- 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine :
Pyrrolidine Analogs
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4): Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring), increasing ring strain. Predicted pKa: 11.86, indicating moderate basicity under physiological conditions .
Biphenyl and Benzodioxolyl Derivatives
- 1-((4'-Chloro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3b) :
- Isolated as a yellow solid (58% yield), its color suggests extended conjugation .
Comparative Data Table
Key Observations and Implications
Positional Isomerism : The 3-yl vs. 4-yl substitution in piperidine derivatives significantly impacts molecular conformation and interaction with biological targets .
Ring Size : Pyrrolidine analogs exhibit increased ring strain and altered pharmacokinetic profiles compared to piperidine-based compounds .
Substituent Effects : Hydrophilic groups (e.g., hydroxy-ethyl) improve solubility but may reduce bioavailability, while lipophilic groups (e.g., cyclopropyl) enhance membrane permeability .
Preparation Methods
Preparation of the Piperidine Intermediate
The synthesis begins with the formation of the piperidine ring, typically derived from acyclic precursors such as 3-aminopiperidine. A common approach involves cyclization of 1,5-diaminopentane derivatives under acidic or basic conditions. For example, 3-aminopiperidine is synthesized via catalytic hydrogenation of pyridine derivatives, achieving yields exceeding 85%.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Palladium on carbon (10%) |
| Solvent | Methanol |
| Temperature | 50°C |
| Pressure | 50 psi H₂ |
| Reaction Time | 12 hours |
Acylation with Chloroacetyl Chloride
The piperidine intermediate undergoes acylation at the nitrogen atom using chloroacetyl chloride. This step introduces the chloroacetyl group, critical for subsequent reactivity. The reaction is typically conducted in anhydrous dichloromethane (DCM) under inert atmosphere to prevent hydrolysis of the acid chloride.
Representative Protocol:
-
Dissolve 3-aminopiperidine (1.0 equiv) in DCM (10 mL/g substrate).
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Add triethylamine (2.5 equiv) as a base to scavenge HCl.
-
Slowly add chloroacetyl chloride (1.2 equiv) at 0°C.
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Stir at room temperature for 6 hours.
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Quench with water, extract with DCM, and dry over Na₂SO₄.
Methyl-Carbamate Formation
The secondary amine generated in the previous step is converted to a methyl-carbamate via reaction with methyl chloroformate. This step requires careful pH control to avoid over-alkylation.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Reagent | Methyl chloroformate |
| Base | Sodium bicarbonate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4 hours |
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of methyl chloroformate, followed by elimination of chloride. The use of NaHCO₃ ensures mild basicity, minimizing side reactions.
Benzyl Ester Protection
The final step involves protecting the carboxylic acid as a benzyl ester. Benzyl alcohol is employed in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine).
Procedure:
-
Activate the carboxylic acid with DCC (1.1 equiv) and DMAP (0.1 equiv) in DCM.
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Add benzyl alcohol (1.5 equiv) and stir for 12 hours.
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Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography.
Purification and Characterization
Chromatographic Purification
Crude product purification is achieved using silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2). The target compound typically elutes at Rf = 0.4–0.5.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, OCH₂Ph), 4.10–3.95 (m, 1H, piperidine-H), 3.80 (s, 3H, NCO₂CH₃), 3.20–2.90 (m, 2H, NCH₂), 2.70–2.50 (m, 2H, COCH₂Cl).
-
IR (KBr): 1745 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, carbamate), 1260 cm⁻¹ (C-O).
Challenges and Mitigation Strategies
Racemization During Acylation
The chloroacetylation step risks racemization at the piperidine stereocenter. To mitigate this, reactions are conducted at low temperatures (0–5°C) and monitored via chiral HPLC.
Byproduct Formation in Carbamate Synthesis
Over-alkylation can occur if excess methyl chloroformate is used. Stoichiometric control and slow reagent addition reduce this risk.
Alternative Synthetic Routes
One-Pot Tandem Reactions
Recent advances employ tandem acylation-carbamation sequences using polymer-supported reagents, reducing purification steps and improving yields (up to 88%).
Enzymatic Esterification
Preliminary studies explore lipase-catalyzed esterification for greener synthesis, though yields remain moderate (50–60%).
Q & A
Q. What are the recommended synthetic routes and purification methods for [1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves reacting benzyl-4-(aminomethyl)piperidine-1-carboxylate with 2-chloro-5-fluoro-pyrimidine in DMF under reflux (100°C, 6 hours) using triethylamine as a base. Post-reaction, purification is achieved via silica gel chromatography with gradient elution (e.g., 10:1 CH₂Cl₂:IPA to 89:70 hexane:IPA) to isolate the product with a molecular ion peak at m/z 345.29 . Multi-step syntheses may require inert atmospheres (e.g., nitrogen) and palladium catalysts for cross-coupling reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., M+1 = 345.29) .
- X-ray Crystallography : Resolve 3D conformation and stereochemistry (e.g., bond angles, torsion angles) using single-crystal diffraction data collected at 100 K .
- Chromatography : Monitor purity via HPLC or TLC with UV detection.
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis of the chloroacetyl group. Avoid prolonged exposure to moisture or light. For waste management, segregate organic residues and consult certified disposal protocols to mitigate environmental risks .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path search algorithms (e.g., GRRM) identify energetically favorable pathways. Integrate computational data with high-throughput experimentation to narrow optimal conditions (e.g., solvent selection, temperature) . Tools like COMSOL Multiphysics enable virtual screening of catalytic systems (e.g., Pd(OAc)₂/XPhos) .
Q. What strategies resolve contradictions in synthetic yield or purity data?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically test variables (e.g., reagent stoichiometry, reaction time). For example, a 3-factor Box-Behnken design can optimize yield by modeling interactions between temperature, solvent polarity, and catalyst loading . Cross-validate results with orthogonal techniques (e.g., NMR vs. LC-MS) to confirm structural consistency .
Q. How can researchers assess biological activity using structural data?
- Methodological Answer : Leverage crystallographic data (e.g., dihedral angles, hydrogen-bonding networks) to model interactions with biological targets (e.g., enzymes, receptors). Perform in vitro assays (e.g., enzyme inhibition, cell viability) with derivatives modified at the chloroacetyl or benzyl ester groups. Compare IC₅₀ values to establish structure-activity relationships (SARs) .
Q. What green chemistry approaches reduce environmental impact during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
